molecular formula C22H19Br2NO3 B10853967 Decamethrin-d5

Decamethrin-d5

Cat. No.: B10853967
M. Wt: 510.2 g/mol
InChI Key: OWZREIFADZCYQD-YQYLVRRTSA-N
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Description

Decamethrin-d5 (C${22}$H${14}$D$5$Br$2$NO$3$, CAS 64363-96-8) is a deuterated analog of the pyrethroid insecticide Deltamethrin (C${22}$H${19}$Br$2$NO$_3$, CAS 52918-63-5) . It is synthesized by replacing five hydrogen atoms with deuterium at specific positions, notably within the phenoxyphenyl group, as indicated by its synonym "(S)-cyano(3-phenoxyphenyl-d5)methyl ester" . This isotopic labeling ensures minimal chemical deviation from the parent compound while providing distinct mass spectral properties. This compound is primarily employed as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Deltamethrin in environmental and biological samples . Its use minimizes matrix effects and ionization variability, enhancing analytical accuracy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-YQYLVRRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Deuteration

Catalytic deuteration involves hydrogen-deuterium (H-D) exchange under controlled conditions. For this compound, this method targets specific hydrogen atoms in the phenoxybenzyl moiety:

  • Substrate Preparation : Deltamethrin is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

  • Catalyst Activation : Pd/C or platinum oxide (PtO₂) is pre-treated with D₂ to ensure surface deuteration.

  • Reaction Conditions : The mixture is heated to 80°C for 24–48 hours, with continuous D₂ gas flow.

Key Advantages :

  • Selective deuteration at labile hydrogen sites (e.g., benzylic positions).

  • High isotopic enrichment (>98% deuterium incorporation).

Isotopic Exchange in Alkaline Media

Isotopic exchange exploits the lability of acidic hydrogens in alkaline environments. For this compound, this method is applied to the ester linkage:

  • Base Selection : Potassium tert-butoxide (t-BuOK) in D₂O facilitates deprotonation at the α-position of the ester group.

  • Reaction Dynamics : The exchange occurs at 50°C for 12 hours, yielding deuterated ester derivatives.

Limitations :

  • Risk of ester hydrolysis under prolonged alkaline conditions.

  • Requires precise pH control to minimize degradation.

Synthesis from Deuterated Building Blocks

This approach assembles this compound from fully deuterated intermediates, ensuring uniform isotopic labeling:

IntermediateDeuteration MethodPurity Requirement
Chrysanthemic acid-d3Microbial fermentation with D₂O≥99.5%
Phenoxybenzyl-d5 alcoholPd/C-catalyzed H-D exchange in D₂O≥98% deuterium

The final step involves esterification using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding this compound with >99% chemical and isotopic purity.

Reaction Optimization and Challenges

Stereochemical Integrity

Deltamethrin’s insecticidal activity depends on its (1R,3R) stereochemistry. During deuteration, racemization at the cyclopropane ring must be minimized:

  • Low-Temperature Synthesis : Conducting reactions below 40°C preserves stereochemical configuration.

  • Chiral Catalysts : Use of (-)-sparteine in THF enhances enantiomeric excess (ee) to >99%.

Solvent and Catalyst Selection

Optimal solvent systems balance reactivity and solubility:

SolventRoleImpact on Yield
THFDissolves hydrophobic intermediatesHigh (85–90%)
DMFStabilizes transition statesModerate (70%)

Catalyst recycling (e.g., Pd/C recovery via filtration) reduces costs and environmental impact.

Purification and Analytical Characterization

Chromatographic Purification

Post-synthesis purification employs orthogonal chromatographic methods:

  • Solid-Phase Extraction (SPE) : Oasis HLB cartridges remove non-polar impurities.

  • Preparative HPLC : C18 columns with acetonitrile/water gradients isolate this compound (retention time: 12.3 min).

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation:

ParameterValueInstrumentation
Molecular ion ([M+H]⁺)m/z 511.15 (calc. 511.14)Q-TOF MS (Agilent)
Isotopic pattern5 Da shift vs. deltamethrinOrbitrap Fusion Lumos

Deuterium distribution is further verified via ²H NMR, showing distinct peaks at δ 2.1–2.3 ppm (cyclopropane-d3) and δ 7.0–7.5 ppm (aromatic-d5) .

Chemical Reactions Analysis

Types of Reactions

Decamethrin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Decamethrin-d5 is extensively used in scientific research for various applications:

    Chemistry: As an internal standard in analytical chemistry for the quantification of Deltamethrin.

    Biology: Used in studies to understand the metabolic pathways and degradation products of Deltamethrin.

    Medicine: Investigated for its potential effects on human health and its role in the development of insecticide resistance.

    Industry: Employed in the formulation of insecticidal products and in quality control processes.

Mechanism of Action

Decamethrin-d5, like Deltamethrin, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prevents the closure of these channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect . The compound also interacts with the gamma-aminobutyric acid (GABA) receptor/ionophore complex, further contributing to its neurotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Decamethrin-d5 vs. Deltamethrin

While this compound and Deltamethrin share identical core structures, the former incorporates five deuterium atoms. This substitution results in a molecular weight difference of 5 atomic mass units (505.199 g/mol for Deltamethrin vs. 510.199 g/mol for this compound) . Key distinctions include:

  • Analytical Utility: this compound is non-bioactive and serves exclusively as a reference standard, whereas Deltamethrin is a potent insecticide targeting sodium channels in insects .
  • Stability : Deuterium substitution in this compound improves resistance to metabolic degradation, ensuring stable performance in long-term analytical workflows .

Functional Analogs: this compound vs. Pendimethalin-d5

Pendimethalin-d5 (C${13}$H${14}$D$5$N$3$O$_4$, CAS 1219803-39-0) is a deuterated internal standard for the herbicide Pendimethalin . Both compounds are deuterated analogs but differ significantly in parent compound class and application:

Parameter This compound Pendimethalin-d5
Parent Compound Class Pyrethroid insecticide Dinitroaniline herbicide
Target Application Insecticide residue analysis Herbicide residue analysis
Deuterium Substitution Phenoxyphenyl group Aliphatic and aromatic positions
Molecular Weight 510.199 g/mol 286.33 g/mol

Despite structural differences, both compounds exemplify the critical role of deuterated standards in improving quantification accuracy via isotope dilution mass spectrometry (IDMS) .

Biological Activity

Decamethrin-d5, a deuterated form of deltamethrin, is a synthetic pyrethroid insecticide widely utilized in agricultural and pest control applications. This compound exhibits significant biological activity primarily through its interaction with sodium channels in the nervous systems of insects. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Sodium Channel Interaction

This compound targets the sodium channel protein type 1 subunit alpha in nerve cells. By binding to these channels, it inhibits their closure during repolarization, leading to prolonged depolarization and repetitive nerve firing. This disruption results in paralysis and ultimately death of the insect.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves sodium ion transport across neuronal membranes. The compound's interference with this pathway impairs normal action potential propagation within the nervous system, causing hyperactivity at lower concentrations and paralysis at higher doses.

Pharmacokinetics

Absorption and Distribution

This compound is absorbed through various routes, including dermal and oral exposure. Once absorbed, it is distributed throughout the organism's tissues, where it interacts with various cellular components. The compound's pharmacokinetics are influenced by factors such as age, sex, and metabolic rate of the organism.

Metabolism

The metabolism of this compound primarily occurs in the liver via cytochrome P450 enzymes. These enzymes convert this compound into various metabolites that may retain biological activity or facilitate excretion.

Study 1: Neurotoxicity Assessment

A study conducted to evaluate the neurotoxic effects of this compound involved exposing rodent models to varying concentrations of the compound. The findings indicated:

  • Low Concentrations (0.1 mg/kg) : Increased activity levels and hyperexcitability were observed.
  • High Concentrations (10 mg/kg) : Significant paralysis and mortality rates were recorded.

This study highlights the dose-dependent effects of this compound on neurological functions .

Study 2: Environmental Impact

Research assessing the environmental persistence of this compound revealed that it can remain active in aquatic systems, affecting non-target species. Biomarkers for oxidative stress were measured in organisms exposed to sub-lethal concentrations (1 µg/L), indicating potential long-term ecological impacts .

Summary of Biological Activity

Property Description
Chemical Structure Deuterated form of deltamethrin
Target Sodium channels in insect nerve cells
Primary Action Prolonged depolarization leading to paralysis
Metabolism Primarily hepatic via cytochrome P450 enzymes
Environmental Impact Persistent in aquatic environments; affects non-target species

Q & A

Q. What are the critical considerations for synthesizing Decamethrin-d5 with high isotopic purity, and how can purity be validated?

Methodological Answer: Synthesis requires precise deuteration at five specific hydrogen positions. Use deuterated precursors (e.g., D₃O-labeled intermediates) and monitor reaction progress via nuclear magnetic resonance (NMR) to confirm deuterium incorporation. Isotopic purity (>98%) should be validated using high-resolution mass spectrometry (HRMS) and isotope ratio monitoring. Ensure solvent systems are deuterium-free to avoid contamination. Experimental protocols must detail purification steps (e.g., column chromatography) and storage conditions (e.g., inert atmosphere) to prevent isotopic exchange .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices like soil or biological samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Use deuterium-specific transitions (e.g., m/z 505 → 171 for this compound) to differentiate from non-deuterated analogs. Validate methods by assessing matrix effects (e.g., ion suppression/enhancement) via post-column infusion. Include recovery studies (spiked samples) and cross-validate with gas chromatography (GC-MS) to confirm accuracy .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer: Conduct accelerated degradation studies under controlled pH, temperature, and UV exposure. Use kinetic modeling (e.g., first-order decay equations) to predict half-lives. Monitor deuterium retention via isotopic mass shift in degradation products. Include controls with non-deuterated Decamethrin to isolate isotopic effects. Data should be reported as mean ± SD with ANOVA for inter-condition comparisons .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported environmental half-lives of this compound across studies?

Methodological Answer: Discrepancies often stem from variable microbial activity or matrix composition. Design microcosm experiments with standardized OECD soils to control organic matter and microbial diversity. Use meta-analysis to identify confounding variables (e.g., pH, temperature). Apply mixed-effects models to quantify variance sources. Replicate conflicting studies with identical protocols and publish raw datasets for transparency .

Q. What isotopic effects does this compound exhibit in pharmacokinetic studies, and how do these impact data interpretation?

Methodological Answer: Deuteration alters metabolic rates via the kinetic isotope effect (KIE). Compare in vivo absorption/distribution parameters (e.g., AUC, Cₘₐₓ) between this compound and non-deuterated analogs using paired t-tests. Use stable isotope-labeled internal standards to correct for matrix effects in biofluids. Discuss KIE implications in the context of tracer studies, emphasizing limitations in extrapolating data to non-deuterated compounds .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., Hill equation) and compute EC₅₀ values with 95% confidence intervals. Account for censored data (e.g., non-monotonic responses) via Tobit regression. Validate model assumptions (e.g., homoscedasticity) using residual plots. For comparative studies, apply benchmark dose (BMD) analysis to quantify thresholds for ecological risk assessment .

Q. How can researchers optimize LC-MS/MS methods to distinguish this compound from co-eluting isomers in environmental samples?

Methodological Answer: Employ orthogonal separation techniques, such as HILIC (hydrophilic interaction chromatography) coupled with MS/MS, to resolve isomers. Optimize collision energy to fragment diagnostic ions (e.g., m/z 171 vs. m/z 169 for structural analogs). Use ion mobility spectrometry (IMS) to enhance selectivity. Validate method specificity via spike-recovery experiments in contaminated field samples .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound tracer studies across laboratories?

Methodological Answer: Adopt the "tiered approach":

  • Tier 1: Publish detailed synthetic procedures (e.g., molar ratios, reaction times) and raw spectral data (NMR, HRMS) in supplementary materials.
  • Tier 2: Share certified reference materials (CRMs) via repositories like NIST.
  • Tier 3: Use electronic lab notebooks (ELNs) with version control to document iterative optimizations. Cross-validate results through inter-laboratory round-robin studies and report interclass correlation coefficients (ICCs) .

Q. How should conflicting data on this compound’s soil adsorption coefficients (Kd) be addressed in meta-analyses?

Methodological Answer: Apply random-effects meta-analysis to aggregate Kd values, weighting studies by sample size and methodological rigor (e.g., OECD compliance). Perform subgroup analyses to isolate factors like soil organic carbon content. Use funnel plots and Egger’s regression to assess publication bias. Provide open-access code (e.g., R/Python scripts) for transparency .

Ethical and Reporting Standards

Q. What are the ethical considerations when using this compound in ecotoxicological field studies?

Methodological Answer: Obtain permits for controlled release in designated zones. Conduct pre/post-monitoring of non-target species via eDNA metabarcoding. Adhere to ARRIVE guidelines for reporting animal exposure endpoints. Disclose funding sources and potential conflicts of interest, particularly if collaborating with agrochemical industries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.